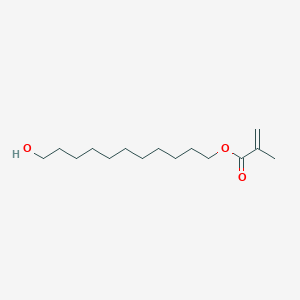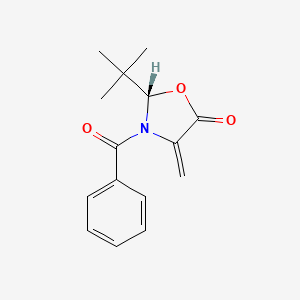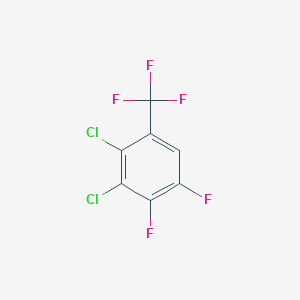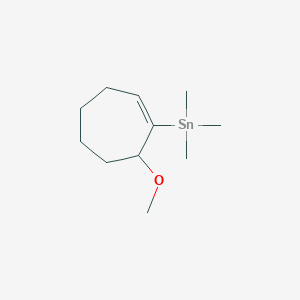
(7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a cycloheptene ring and a methoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing organotin compounds involves the reaction of a Grignard reagent with a tin halide.
Hydrostannation: Another method involves the hydrostannation of a cycloheptene derivative with trimethyltin hydride under catalytic conditions.
Industrial Production Methods:
Industrial production of organotin compounds often involves large-scale Grignard reactions or hydrostannation processes, optimized for yield and purity. These methods are scaled up using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild conditions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Organotin compounds have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Mechanism of Action
The mechanism of action of (7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with various molecular targets, including enzymes and cellular membranes. The tin atom can form coordination complexes with biological molecules, leading to disruption of normal cellular functions . In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations .
Comparison with Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar catalytic properties but different reactivity due to the absence of the cycloheptene ring.
Tributyltin Hydride: Known for its use in radical reactions, it differs in its hydride donor properties compared to (7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane.
Uniqueness:
Properties
CAS No. |
112461-14-0 |
|---|---|
Molecular Formula |
C11H22OSn |
Molecular Weight |
289.00 g/mol |
IUPAC Name |
(7-methoxycyclohepten-1-yl)-trimethylstannane |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-9-8-6-4-2-3-5-7-8;;;;/h4,8H,2-3,5,7H2,1H3;3*1H3; |
InChI Key |
PEBGBCNMRKQVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC=C1[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
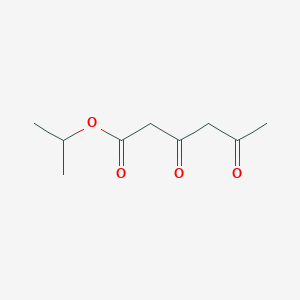
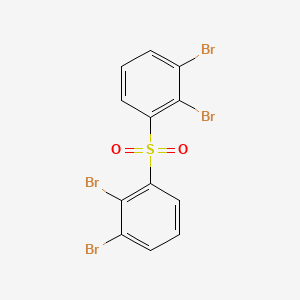
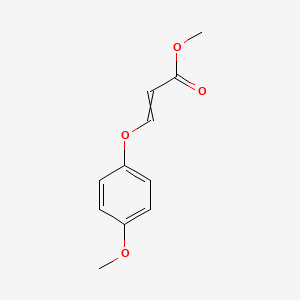
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

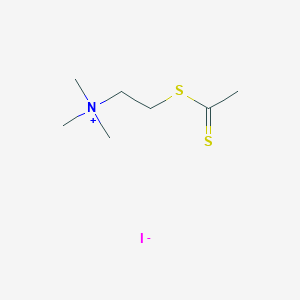

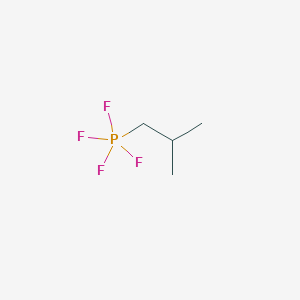
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
